3-(Benzyloxy)-6-bromo-2-nitropyridine

Description

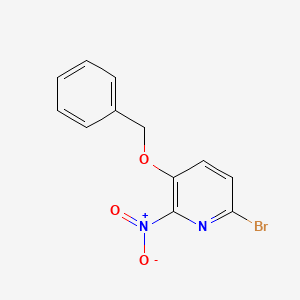

3-(Benzyloxy)-6-bromo-2-nitropyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a benzyloxy group at position 3, a bromine atom at position 6, and a nitro group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

6-bromo-2-nitro-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-11-7-6-10(12(14-11)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNUHLHRHONHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Hydroxypyridine

Objective : Introduce a nitro group at the 2-position of 3-hydroxypyridine.

Conditions :

-

Reactant : 3-Hydroxypyridine

-

Reagents : KNO₃ (1.2 equiv), concentrated H₂SO₄

-

Procedure :

Benzylation of 2-Nitro-3-hydroxypyridine

Objective : Protect the hydroxyl group with a benzyl moiety.

Conditions :

-

Reactant : 2-Nitro-3-hydroxypyridine

-

Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (2 equiv), DMF

-

Procedure :

Bromination of 3-Benzyloxy-2-nitropyridine

Objective : Introduce bromine at the 6-position.

Conditions :

-

Reactant : 3-Benzyloxy-2-nitropyridine

-

Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv), H₂SO₄

-

Procedure :

Alternative Methods and Comparative Analysis

Radical Bromination Using NBS

Conditions :

One-Pot Nitration-Bromination

Conditions :

Palladium-Catalyzed Coupling

Conditions :

-

Reagents : Pd(OAc)₂, BBr₃, THF

-

Application : Late-stage bromination of pre-nitrated intermediates (J. Org. Chem. 2013).

Optimization Data and Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | 40–50 | 2–3 | 83–88 | 95–98 |

| Benzylation | 60 | 12 | 85–90 | 99 |

| Bromination | 0–25 | 1–2 | 70–85 | 97–99 |

Key Observations :

-

Nitration : Excess KNO₃ improves conversion but risks over-nitration.

-

Bromination : FeBr₃ enhances electrophilic substitution; H₂SO₄ suppresses ring protonation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-6-bromo-2-nitropyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative under strong oxidative conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

3-(Benzyloxy)-6-bromo-2-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis:

Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-bromo-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

Methoxy vs. Benzyloxy Groups

- 2-Bromo-6-methoxy-3-nitropyridine (CAS 344296-05-5): Replacing the benzyloxy group with methoxy reduces steric bulk and lipophilicity.

- 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS 1017782-09-0): The addition of an amino group at position 2 introduces electron-donating effects, which may destabilize the nitro group’s electron-withdrawing influence, reducing electrophilicity at position 6 compared to the target compound .

Methyl vs. Benzyloxy Groups

- 2-Bromo-6-methyl-3-nitropyridine (CAS 22282-96-8) : A methyl group at position 3 increases steric hindrance but lacks the π-π stacking capability of benzyloxy. This substitution reduces solubility in polar solvents and may limit applications in coordination chemistry .

Amino vs. Nitro Groups

- 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9): Replacing the nitro group with an amino group drastically alters electronic properties. The amino group’s electron-donating nature enhances nucleophilicity at position 6, favoring reactions like Buchwald–Hartwig amination over Suzuki-Miyaura coupling .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on related pyridine derivatives (e.g., 3-(benzyloxy)pyridin-2-amine) reveal that substituents significantly modulate frontier molecular orbitals. For instance:

Physicochemical Properties

Biological Activity

3-(Benzyloxy)-6-bromo-2-nitropyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: CHBrNO

- Molecular Weight: 285.1 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity

- The compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties superior to standard antibiotics like norfloxacin and fluconazole .

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 2.18–3.08 μM against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research has indicated that certain nitropyridine derivatives can disrupt key cellular pathways involved in cancer progression, potentially making them suitable candidates for further development as anticancer agents .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial and cancer cells. The nitro group is believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can damage cellular components.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted by Judge et al. synthesized several pyridine derivatives, including compounds structurally similar to this compound, which demonstrated significant antimicrobial activity against multiple strains, indicating the potential for this compound to be developed as a new antimicrobial agent .

-

Cancer Cell Proliferation Inhibition

- Research focusing on the inhibition of cancer cell lines has shown that nitropyridine derivatives can effectively reduce cell viability in vitro, suggesting their potential role in cancer therapy. Further studies are needed to elucidate the specific pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.